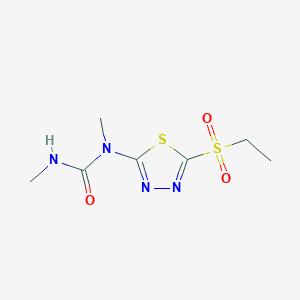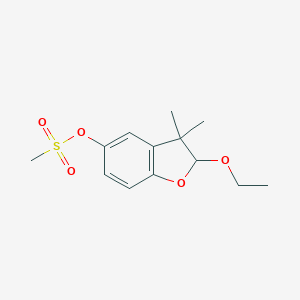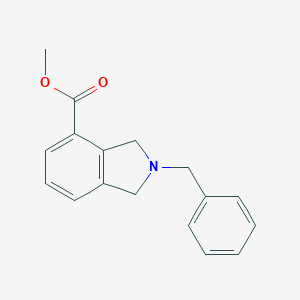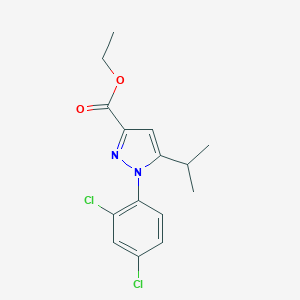
4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid is a deuterated derivative of 4-bromobutanoic acid. This compound is characterized by the presence of bromine and deuterium atoms, which replace the hydrogen atoms in the butanoic acid structure. The incorporation of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid typically involves the bromination of a deuterated butanoic acid precursor. One common method is the bromination of 2,2,3,3,4,4-hexadeuteriobutanoic acid using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Reduction Reactions: The compound can be reduced to form 4-deuteriobutanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of this compound derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 4-hydroxy-2,2,3,3,4,4-hexadeuteriobutanoic acid or 4-amino-2,2,3,3,4,4-hexadeuteriobutanoic acid.
Reduction: Formation of 4-deuteriobutanoic acid.
Oxidation: Formation of this compound derivatives with higher oxidation states.
科学研究应用
4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of deuterated compounds for NMR spectroscopy studies.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
作用机制
The mechanism of action of 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s reactivity and stability, leading to unique effects in chemical and biological systems. For example, deuterium substitution can alter the rate of metabolic reactions, providing insights into enzyme mechanisms and metabolic pathways.
相似化合物的比较
Similar Compounds
4-Bromobutanoic acid: The non-deuterated analog of 4-Bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid.
2,2,3,3,4,4-Hexadeuteriobutanoic acid: A deuterated butanoic acid without the bromine atom.
4-Chloro-2,2,3,3,4,4-hexadeuteriobutanoic acid: A similar compound with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the combination of bromine and deuterium atoms in its structure. This combination imparts distinct physical and chemical properties, making it valuable for specific research applications, such as studying isotope effects and developing deuterated drugs.
属性
IUPAC Name |
4-bromo-2,2,3,3,4,4-hexadeuteriobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7)/i1D2,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHQDJDRGZFIPO-NMFSSPJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
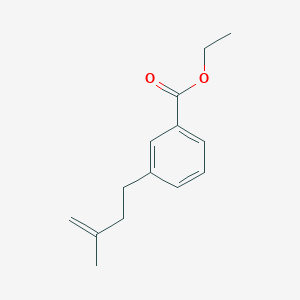
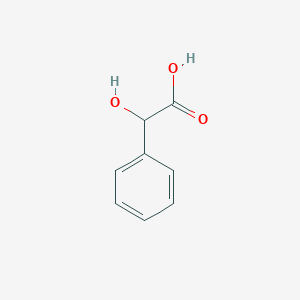
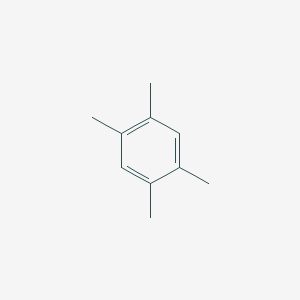
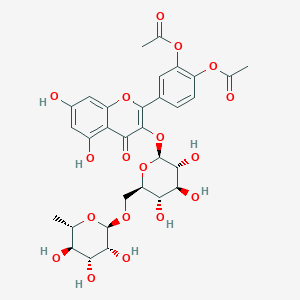
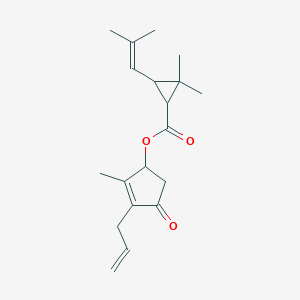
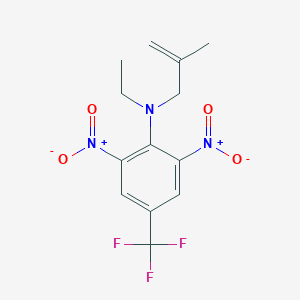
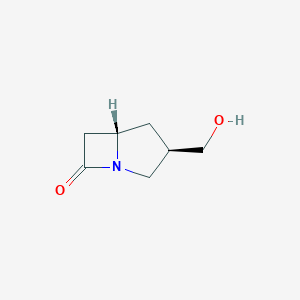
![Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester](/img/structure/B166124.png)
